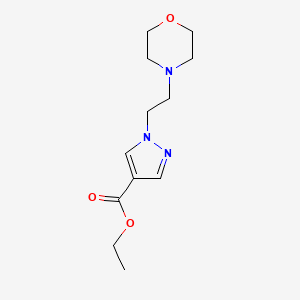

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 1429309-21-6) is a pyrazole derivative characterized by a 4-carboxylate ester group and a 2-morpholinoethyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₁₅H₁₈N₄O₃, with a molecular weight of 302.33 g/mol . Key physicochemical properties include:

Eigenschaften

IUPAC Name |

ethyl 1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-2-18-12(16)11-9-13-15(10-11)4-3-14-5-7-17-8-6-14/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLRHCUGMOZGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazole compounds are known for their broad range of biological activities, including antimicrobial , anti-inflammatory , and anticancer effects. The incorporation of various substituents on the pyrazole ring can significantly enhance these activities, making them valuable in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The morpholinoethyl group enhances cell membrane penetration, allowing the compound to reach intracellular targets where it can modulate various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, thus reducing inflammation.

- Receptor Modulation: It could interact with specific receptors, influencing cellular responses and pathways related to disease mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

This compound has shown promise in cancer research. Studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study highlighted its efficacy against glioma cells, demonstrating significant cytotoxicity at low concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Case Study Results

| Study | Cell Line | EC50 (µM) | Notes |

|---|---|---|---|

| Anticancer Activity | Glioma Cells | <5 | Significant cytotoxic effect observed |

| Anti-inflammatory | MRC5 Fibroblast Cells | >10 | Selectivity over normal cells achieved |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

- Cancer Research : In a preclinical model using glioblastoma cells, the compound showed an EC50 value of <5 µM, demonstrating its ability to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

- Cyclocondensation Reactions : This method often involves the cyclization of hydrazines with carbonyl compounds to yield substituted pyrazoles.

- Vilsmeier–Haack Reaction : A well-established method for synthesizing pyrazole derivatives through the reaction of hydrazones with Vilsmeier–Haack reagents.

Biological Activities

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, making it a compound of interest in pharmaceutical research.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. For instance, they have been evaluated as inhibitors of various tumor cell lines, showing potential in targeting specific cancer pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole compounds, where this compound has been shown to reduce inflammation markers in vitro and in vivo models.

Antimicrobial Properties

The compound's structure allows it to interact with bacterial enzymes, providing a basis for its use as an antimicrobial agent. Studies have reported promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of EGFR-TK in multiple tumor cell lines with IC50 values indicating high potency. |

| Study B | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in animal models, suggesting potential for treating inflammatory diseases. |

| Study C | Antimicrobial | Showed significant activity against Gram-positive bacteria, outperforming standard antibiotics in certain assays. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared below with pyrazole-4-carboxylate derivatives featuring variations in substituents at the 1-position or modifications to the carboxylate group.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Morpholinoethyl Group: Enhances solubility in polar solvents (e.g., DMF, water) due to the morpholine ring’s oxygen atoms, making it suitable for aqueous-phase reactions .

- Trifluoromethyl (CF₃) Group : Increases metabolic stability and lipophilicity, as seen in the CF₃-containing analog (XLogP: 2.5) .

- Nitro (NO₂) and Fluoro (F) Groups: Improve electron-deficient character, facilitating interactions in drug-receptor binding but reducing solubility .

Vorbereitungsmethoden

Nucleophilic Substitution Method Using 1H-Pyrazole-4-carboxylic Acid Derivatives

One of the primary methods to prepare Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate involves the nucleophilic substitution of 1H-pyrazole-4-carboxylic acid or its derivatives with 4-(2-chloroethyl)morpholine under basic conditions.

Reaction Scheme and Conditions

| Parameter | Details |

|---|---|

| Starting materials | 1H-Pyrazole-4-carboxylic acid (300 mg, 2.1 mmol), 4-(2-chloroethyl)morpholine (822 mg, 4.3 mmol) |

| Base | Potassium carbonate (1.2 g, 8.6 mmol) |

| Solvent | Dimethylformamide (12 mL) |

| Temperature | 75 °C |

| Reaction time | 6.5 hours stirring + 18 hours standing at ambient temperature |

| Work-up procedure | Addition of water (25 mL), extraction with ethyl acetate (4 × 25 mL), drying with MgSO4, evaporation under vacuum |

| Purification | Flash chromatography on silica gel using dichloromethane with 4% methanol |

| Yield | 70% |

| Product state | Colorless liquid |

| Mass spectrometry (MS) data | m/e = 254 (M+H)+ |

Notes on the Method

- The reaction proceeds via nucleophilic substitution where the morpholinoethyl group is introduced by displacement of the chloro substituent.

- Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

- Dimethylformamide serves as a polar aprotic solvent, favoring the substitution reaction.

- The extended standing period at ambient temperature allows completion of the reaction and stabilization of intermediates.

- The purification by flash chromatography ensures high purity of the final compound.

This method is a general approach and has been used to prepare related compounds with similar substitution patterns on the pyrazole ring.

Comparative Notes on Preparation Approaches

| Aspect | Nucleophilic Substitution Method (Section 1) | Multi-Step Pyrazole Ring Formation (Section 2) |

|---|---|---|

| Starting materials | Pyrazole-4-carboxylic acid and 4-(2-chloroethyl)morpholine | Alkyl difluoroacetoacetates, trialkyl orthoformate, methylhydrazine |

| Reaction type | Direct substitution | Multi-step condensation and cyclization |

| Reaction conditions | Moderate temperature (75 °C), DMF solvent, base (K2CO3) | Controlled acidification, two-phase system, low temperature ring closure |

| Complexity | Single-step reaction with work-up and purification | Multi-step with intermediate isolation, purification, and ring closure steps |

| Yield | ~70% | 75-85% for intermediates and final compounds |

| Applicability | Suitable for introducing morpholinoethyl substituent on pyrazole ring | Suitable for synthesizing pyrazole esters with difluoromethyl or alkyl substitution |

Summary of Research Findings and Practical Considerations

- The nucleophilic substitution method provides a relatively straightforward and efficient route to this compound with a good yield (70%) and high purity after chromatographic purification.

- The choice of solvent (DMF), base (potassium carbonate), and reaction temperature (75 °C) are critical for optimal substitution efficiency.

- The multi-step pyrazole ring formation method, although more complex, offers a versatile platform for synthesizing diverse pyrazole esters, especially those bearing difluoromethyl groups, which are important in agrochemical applications.

- Purification techniques such as flash chromatography and fractional distillation are essential to achieve high purity, which is critical for downstream applications.

- The reaction conditions and work-up procedures are designed to minimize by-products and maximize yield, reflecting an industrially scalable process.

Data Table: Reaction Conditions and Yields for Preparation

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Method | Product State |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1H-Pyrazole-4-carboxylic acid, 4-(2-chloroethyl)morpholine | K2CO3, DMF, 75 °C, 6.5 h + 18 h standing | 70 | Flash chromatography (silica gel, DCM/MeOH 4%) | Colorless liquid |

| Multi-Step Pyrazole Ring Formation | Alkyl difluoroacetoacetate, trialkyl orthoformate, methylhydrazine | Acidification by CO2/H2O, acetyl anhydride, weak base, two-phase system, low temp | 75-85 | Fractional distillation, filtration | Solid or liquid (depending on derivative) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or alkylation strategies. For example, cyclocondensation of ethyl acetoacetate derivatives with hydrazines or hydrazides can yield pyrazole cores, followed by N-alkylation with morpholinoethyl groups. A one-pot approach using Ru-catalyzed decarboxylative alkylation (e.g., coupling ethyl 4-pyrazolecarboxylate with morpholinoethyl precursors in DCE/HFIP solvent systems) has achieved yields up to 60–70% . Optimizing reaction time (e.g., 20 hours), catalyst loading (e.g., Ru(dtbbpy)₃₂), and purification via silica gel chromatography improves efficiency .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 60.8 ppm for the ethyl ester group, δ 47.5 ppm for morpholinoethyl carbons) to confirm substituent positions .

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement. Mercury software aids in visualizing packing patterns and void analysis .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. experimental values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or HRMS) for this compound?

- Methodological Answer : Inconsistent data may arise from impurities, tautomerism, or isomerism. Strategies include:

- Repetition under anhydrous conditions to eliminate solvent artifacts.

- Advanced NMR techniques : 2D-COSY or HSQC to resolve overlapping signals.

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., density functional theory) to confirm bond lengths/angles .

Q. What strategies are employed to study structure-activity relationships (SAR) for pyrazole derivatives like this compound?

- Methodological Answer :

- Bioisosteric replacement : Substitute the morpholinoethyl group with piperidine or thiomorpholine to assess pharmacological effects .

- Functional group modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 5-position to enhance binding affinity, as seen in PDE4 inhibitors .

- In vitro assays : Test derivatives in cAMP modulation or anti-inflammatory models to correlate substituents with activity .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

- Methodological Answer :

- Data collection : Use synchrotron radiation for high-resolution datasets.

- Software tools : SHELXD for experimental phasing and SHELXL for refining twinned structures .

- Validation : Check for R-factor discrepancies using checkCIF/PLATON to identify overfitting .

Q. What are effective methods to scale up synthesis while maintaining purity?

- Methodological Answer :

- Flow chemistry : Continuous processing reduces side reactions.

- Catalyst recycling : Recover Ru catalysts via filtration or biphasic systems.

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Data Analysis and Optimization

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software to optimize geometry and calculate electrostatic potentials.

- ADMET prediction : Tools like SwissADME estimate logP, solubility, and bioavailability .

- Molecular docking : AutoDock Vina to simulate binding with targets (e.g., Keap1) for rational drug design .

Q. What experimental controls are critical when evaluating biological activity to avoid false positives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.